

# TRC051384: A Potent Inducer of Hsp70 with Neuroprotective Properties

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## Compound of Interest

Compound Name: TRC051384

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## Abstract

**TRC051384** is a novel small molecule belonging to the substituted 2-propen-1-one class of compounds, recognized for its potent induction of Heat Shock Protein 70 (Hsp70).<sup>[1]</sup> This induction is mediated through the activation of Heat Shock Factor 1 (HSF1), leading to significant chaperone and anti-inflammatory activities.<sup>[1][2]</sup> Extensive research has highlighted the neuroprotective effects of **TRC051384**, particularly in the context of ischemic stroke, where it has been shown to reduce neuronal injury and improve survival in preclinical models.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **TRC051384**, along with detailed experimental protocols and a visualization of its signaling pathway.

## Chemical Structure and Physicochemical Properties

**TRC051384** is chemically defined as N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea.<sup>[4]</sup> Its chemical and physical properties are summarized in the table below.

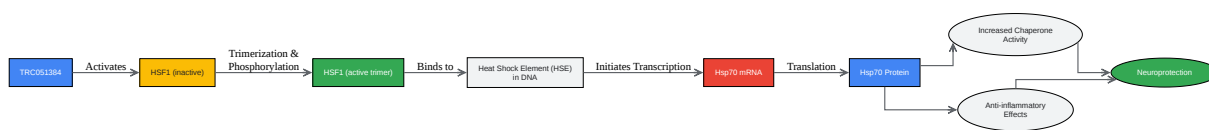
Property	Value	Reference
CAS Number	867164-40-7	[2][4]
Molecular Formula	C25H31N5O4	[2][4]
Molecular Weight	465.54 g/mol	[2]
IUPAC Name	N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea	[4]
SMILES	<chem>O=C(NC1=CC=C(C(/C=C/C2=NC(N3CCOCC3)=CC=C2)=O)C=C1)NCCN4CCOCC4</chem>	[4]
Appearance	Solid	[5]
Purity	≥98%	
Solubility	Soluble in DMSO (>10 mM)	[2]
Storage	Store at -20°C	[2]

## Biological Activity and Mechanism of Action

**TRC051384** is a potent inducer of Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for cellular protection against stress.[1][6] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), a key transcription factor for heat shock proteins.[1][2] This activation leads to an increase in Hsp70 mRNA and protein levels, subsequently enhancing chaperone and anti-inflammatory activities.[2][6]

The primary therapeutic potential of **TRC051384** lies in its neuroprotective effects, particularly in the context of ischemic stroke.[1][6] It has been demonstrated to inhibit necroptosis, a form of programmed cell death, which contributes to its protective effects against neuronal trauma.[6] Furthermore, **TRC051384** has been shown to reduce apoptosis and decrease levels of malondialdehyde (MDA), a marker of oxidative stress, in human nucleus pulposus stem cells.[5]

## Signaling Pathway of TRC051384



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Caption: Signaling pathway of **TRC051384** leading to neuroprotection.

## Experimental Protocols

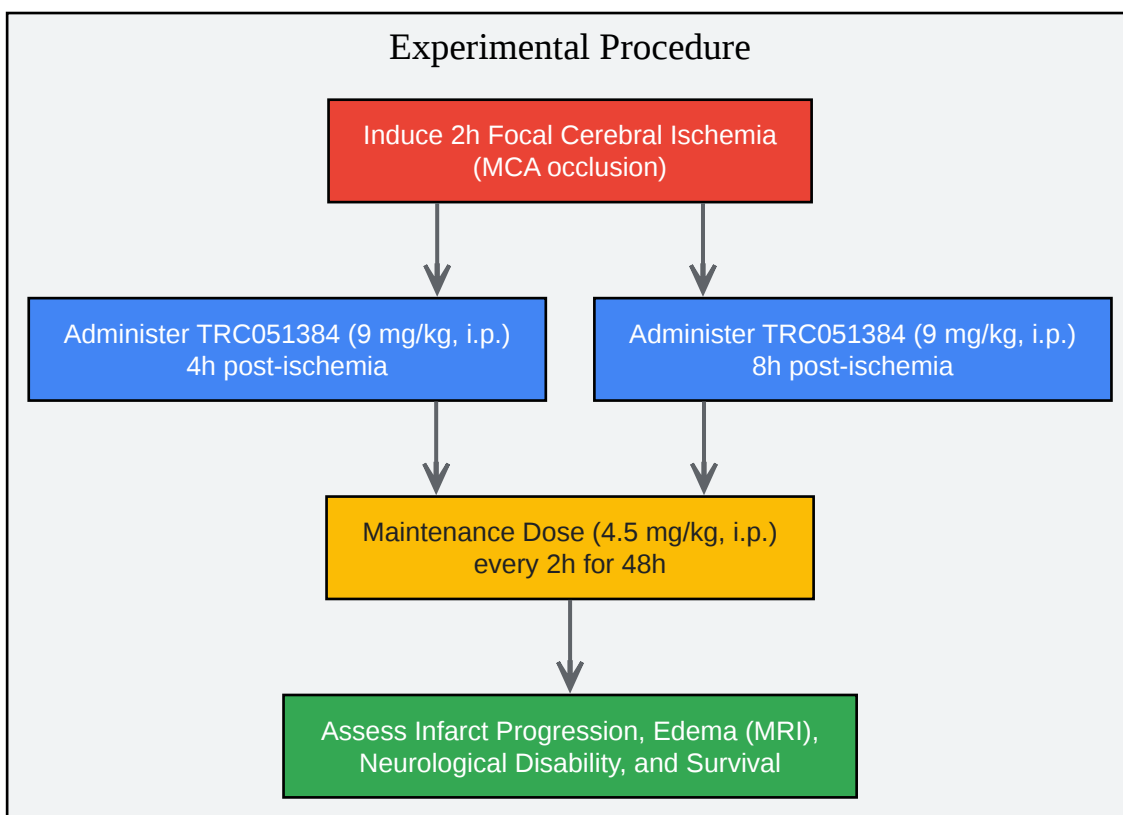
### In Vivo Model of Transient Ischemic Stroke

This protocol is based on the methodology described by Mohanan et al. (2011).<sup>[1][3]</sup>

Objective: To evaluate the neuroprotective effects of **TRC051384** in a rat model of transient focal cerebral ischemia.

Animal Model: Male Sprague-Dawley rats.

Experimental Workflow:



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Caption: Workflow for the in vivo evaluation of **TRC051384**.

Procedure:

- Induce focal cerebral ischemia in male Sprague-Dawley rats by occluding the middle cerebral artery (MCA) for 2 hours using the intraluminal suture technique.[1]
- Divide the animals into treatment and vehicle control groups.
- Administer **TRC051384** intraperitoneally (i.p.) at an initial dose of 9 mg/kg at either 4 hours or 8 hours after the onset of ischemia.[3]
- Administer a maintenance dose of 4.5 mg/kg (i.p.) every 2 hours for the subsequent 48 hours.[3]
- Assess the progression of infarct and edema using magnetic resonance imaging (MRI) up to 48 hours post-ischemic insult.[1]

- Monitor neurological disability and survival for up to 7 days.[1]

#### Key Findings:

- Treatment with **TRC051384** significantly reduced stroke-associated neuronal injury, with an 87% reduction in the area of penumbra recruited to the infarct when administered 4 hours post-ischemia.[1][3]
- A significant reduction in brain edema (25-39%) was observed.[1][3]
- Survival rates were significantly improved, with 50% survival by day 2 and 67.3% by day 7 with treatment initiated at 4 hours.[1]

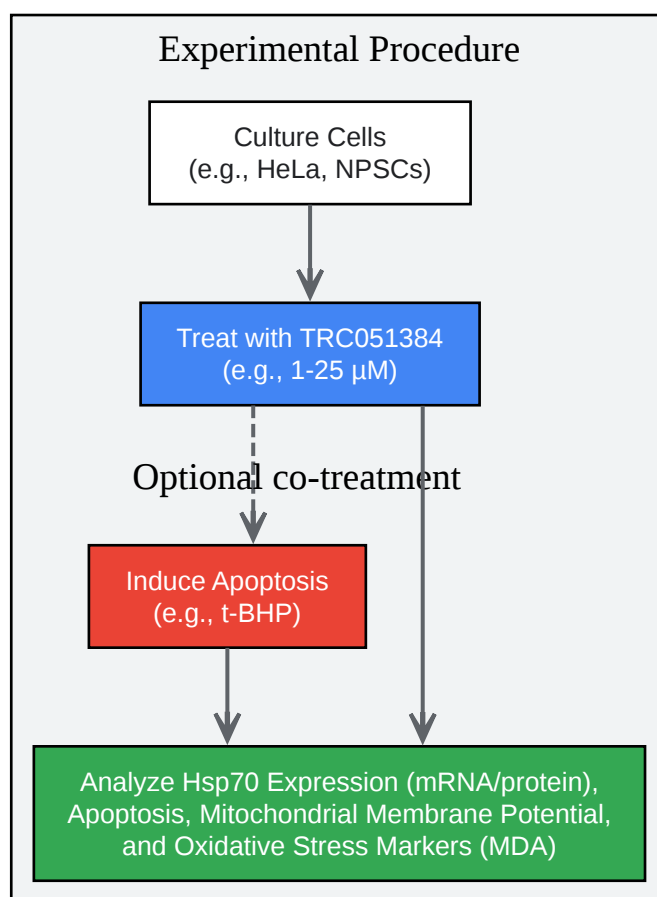
## In Vitro Hsp70 Induction and Apoptosis Inhibition

This protocol is based on methodologies described by Mohanan et al. (2011) and Zhang et al. (2021).[5][6]

Objective: To determine the effect of **TRC051384** on Hsp70 induction and its ability to protect cells from apoptosis.

Cell Lines: HeLa cells, primary rat neurons, or human nucleus pulposus stem cells (NPSCs).

Experimental Workflow:



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Caption: Workflow for in vitro analysis of **TRC051384** activity.

Procedure:

- Hsp70 Induction:
  - Culture HeLa cells or primary rat neurons.
  - Treat cells with **TRC051384** at concentrations of 6.25 μM and 12.5 μM.[\[5\]](#)[\[6\]](#)
  - Measure Hsp70 mRNA levels using quantitative PCR.
- Apoptosis Inhibition in NPSCs:
  - Isolate and culture human nucleus pulposus stem cells (NPSCs).

- Pre-treat NPSCs with 1  $\mu$ M **TRC051384**.<sup>[5]</sup>
- Induce apoptosis and oxidative stress by treating with tert-butyl hydroperoxide (t-BHP).<sup>[5]</sup>
- Assess apoptosis using methods like Annexin V/PI staining and flow cytometry.
- Measure mitochondrial membrane potential.<sup>[5]</sup>
- Quantify malondialdehyde (MDA) levels as a marker of lipid peroxidation.<sup>[5]</sup>

#### Key Findings:

- **TRC051384** dose-dependently induces Hsp70B mRNA by several hundred-fold in both HeLa cells and primary rat neurons.<sup>[6]</sup>
- At 25  $\mu$ M, **TRC051384** activates the transcription factor HSF1 in a reporter assay.<sup>[5]</sup>
- In NPSCs, 1  $\mu$ M **TRC051384** reduces t-BHP-induced apoptosis, decreases MDA levels, and prevents the loss of mitochondrial membrane potential.<sup>[5]</sup>

## Conclusion

**TRC051384** is a promising small molecule with a well-defined mechanism of action centered on the induction of Hsp70. Its potent neuroprotective and anti-inflammatory properties, demonstrated in both in vivo and in vitro models, highlight its potential as a therapeutic agent for conditions involving cellular stress and injury, particularly ischemic stroke. The detailed protocols provided in this guide offer a foundation for further research into the therapeutic applications of this compound.

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